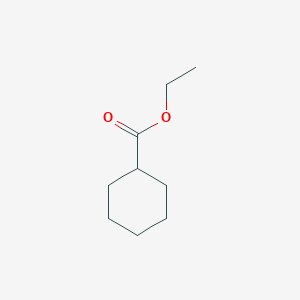

Ethyl cyclohexanecarboxylate

Cat. No. B105097

Key on ui cas rn:

3289-28-9

M. Wt: 156.22 g/mol

InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04565767

Procedure details

In 1 liter of acetone was dissolved 110 g (0.64 mole) of the resulting 4-ethoxycarbonylcyclohexanol, and the resulting solution was cooled to 5° C. or lower on an ice bath. To this solution was added dropwise a solution containing 69 ml of sulfuric acid, 80 g (0.8 mole) of chromic anhydride and 220 ml of water while the reaction temperature was controlled so as to be 15° C. or lower. The addition was stopped at the time when three quarters of the aforesaid chromic acid solution had been added. Then, in order to remove the surplus oxidant, 5 ml of isopropyl alcohol was added, and the resulting mixture was subjected to reaction at room temperature for 30 minutes. The supernatant was separated by decantation, after which the remaining solid was washed with two 300-ml portions of acetone, and the washings were combined with the supernatant. Next, the resulting solution was neutralized by use of a saturated aqueous solution of sodium hydrogencarbonate. The acetone solution was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 89 g (0.52 mole, yield: 81%) of 4-ethoxycarbonylcyclohexane having a boiling point of 95° to 97° C./2 mmHg.

[Compound]

Name

chromic anhydride

Quantity

80 g

Type

reactant

Reaction Step One

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9](O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].S(=O)(=O)(O)O.O.[Cr](O)(O)(=O)=O>CC(C)=O>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

69 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

[Compound]

|

Name

|

chromic anhydride

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

220 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)(O)O

|

Step Three

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1CCC(CC1)O

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this solution was added dropwise a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 15° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, in order to remove the surplus oxidant, 5 ml of isopropyl alcohol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was subjected to reaction at room temperature for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant was separated by decantation

|

WASH

|

Type

|

WASH

|

|

Details

|

after which the remaining solid was washed with two 300-ml portions of acetone

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The acetone solution was concentrated by means of a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1CCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.52 mol | |

| AMOUNT: MASS | 89 g | |

| YIELD: PERCENTYIELD | 81% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |